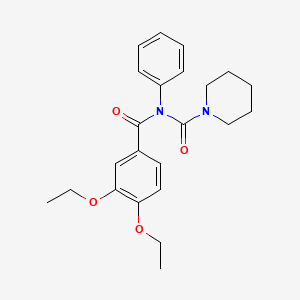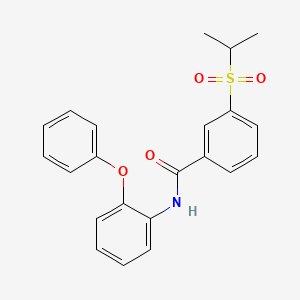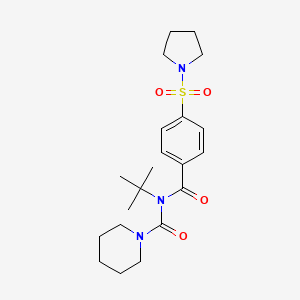
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide” is a complex organic molecule. It contains a benzamide group (a benzene ring attached to a carboxamide), a piperidine ring (a six-membered ring with one nitrogen atom), and two ethoxy groups attached to the benzene ring .
Molecular Structure Analysis
The molecule contains several functional groups that could influence its properties and reactivity. The presence of the amide group could result in hydrogen bonding, influencing its solubility and reactivity. The piperidine ring is a common structural motif in many pharmaceuticals .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions. The piperidine ring could potentially be involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the potential for hydrogen bonding could influence its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide: has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with critical cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Neurological Disorders
The piperidine moiety in this compound suggests potential neuroprotective properties. Studies have investigated its impact on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers have explored its ability to modulate neurotransmitter systems, reduce oxidative stress, and enhance neuronal survival. Further research is needed to fully understand its neuroprotective mechanisms .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Preliminary studies indicate that 3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide possesses anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory conditions .
Analgesic Effects
The compound’s structure suggests possible analgesic properties. Researchers have explored its impact on pain pathways, including modulation of opioid receptors. Investigations into its analgesic potential could lead to novel pain management strategies .
Antibacterial and Antifungal Activity
Piperidine derivatives often exhibit antimicrobial effects. F2843-0096 has been evaluated for its antibacterial and antifungal activities. It may disrupt microbial membranes or interfere with essential cellular processes. Further studies are necessary to determine its efficacy against specific pathogens .
Chemical Biology and Drug Design
Researchers have used this compound as a scaffold for chemical biology studies. By modifying its structure, they aim to develop novel drug candidates. Its piperidine core provides versatility for designing analogs with improved pharmacological properties. Computational modeling and structure-activity relationship studies are ongoing .
These applications highlight the diverse potential of 3,4-diethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide in various scientific fields. Keep in mind that research is continually evolving, and further investigations will deepen our understanding of its properties and applications . If you need more information or have additional questions, feel free to ask!
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-diethoxybenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-28-20-14-13-18(17-21(20)29-4-2)22(26)25(19-11-7-5-8-12-19)23(27)24-15-9-6-10-16-24/h5,7-8,11-14,17H,3-4,6,9-10,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHRAPHBAFUFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-diethoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6485037.png)
![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]propanamide](/img/structure/B6485042.png)
![(2E)-N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide](/img/structure/B6485044.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide](/img/structure/B6485054.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,4-dimethoxybenzamide](/img/structure/B6485058.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3,5-dimethoxybenzamide](/img/structure/B6485061.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]naphthalene-2-carboxamide](/img/structure/B6485063.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6485075.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-nitro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B6485099.png)



![N-(4-methylphenyl)-N-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine-1-carboxamide](/img/structure/B6485129.png)